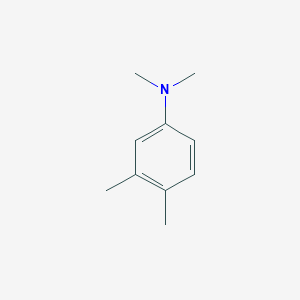

n,n,3,4-Tetramethylaniline

Beschreibung

BenchChem offers high-quality n,n,3,4-Tetramethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n,3,4-Tetramethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

770-03-6 |

|---|---|

Molekularformel |

C10H15N |

Molekulargewicht |

149.23 g/mol |

IUPAC-Name |

N,N,3,4-tetramethylaniline |

InChI |

InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |

InChI-Schlüssel |

LKNDYQNNDRTHFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Difference between N,N,3,4-Tetramethylaniline and N,N,3,5-Tetramethylaniline

An In-Depth Technical Guide to the Structural, Electronic, and Mechanistic Divergence of Tetramethylaniline Isomers

Executive Summary

The positional isomerism of methyl groups on an aromatic ring fundamentally dictates the physicochemical behavior, reactivity, and industrial utility of aniline derivatives. This whitepaper provides a comprehensive technical analysis of two closely related isomers: N,N,3,4-Tetramethylaniline (CAS: 770-03-6) and N,N,3,5-Tetramethylaniline (CAS: 4913-13-7)[1]. While both share an identical N,N-dimethylaniline core, the shift of a single methyl group from the C4 (para) position to the C5 (meta) position alters their steric profiles and electronic landscapes, driving entirely divergent reaction mechanisms in synthetic and analytical chemistry.

Structural and Electronic Profiling

The core divergence between these two compounds is rooted in the interplay between steric hindrance and electronic activation (inductive vs. hyperconjugative effects).

N,N,3,4-Tetramethylaniline: The Blocked Para-Position

In N,N,3,4-tetramethylaniline, the methyl groups are located at the 3 (meta) and 4 (para) positions relative to the dimethylamino group.

-

Electronic Effect: The N,N-dimethyl group is a strong

-electron donor, highly activating the ortho and para positions. The C4-methyl group provides additional hyperconjugative stabilization to the ring. -

Steric Consequence: Because the para position (C4) is physically occupied by a methyl group, standard electrophilic aromatic substitution (EAS) at this highly favored site is blocked. This forces incoming electrophiles to either attack the less sterically hindered ortho positions or engage in an ipso-attack directly at the C4 carbon, leading to transient, high-energy Wheland intermediates[2].

N,N,3,5-Tetramethylaniline: The Synergistic Nucleophile

In N,N,3,5-tetramethylaniline, the methyl groups are located at the 3 and 5 positions (both meta to the amine).

-

Electronic Effect: The two meta-methyl groups provide inductive electron donation (+I effect) into the ring without sterically obstructing the ortho or para positions.

-

Steric Consequence: The para position (C4) remains completely open. The synergistic electron donation from the N,N-dimethyl group and the two meta-methyl groups renders the C4 position exceptionally electron-rich. Consequently, this isomer acts as a potent nucleophile and electron donor, making it highly effective as a dye intermediate and a catalytic accelerator[1][3].

Fig 1. Divergent reactivity pathways dictated by steric hindrance at the C4 position.

Reactivity & Mechanistic Pathways

The Ipso-Attack Phenomenon (N,N,3,4-Tetramethylaniline)

When N,N,3,4-tetramethylaniline is subjected to nitration using nitric acid in aqueous sulfuric acid, the reaction does not proceed via standard substitution. Instead, it undergoes a nitrous acid-catalyzed ipso-attack. The nitronium ion (or its equivalent) attacks the already-substituted C4 position, forming an ipso-Wheland intermediate[2]. This intermediate is unstable and typically undergoes subsequent rearrangement (e.g., 1,3-rearrangement of the nitro group) or exchange reactions. Furthermore, in oxidative environments, this isomer reacts with molecular oxygen and benzoyl cyanide (catalyzed by iron(III) chloride) to yield N-cyanomethyl derivatives, showcasing its utility in oxidative functionalization studies[4].

Catalysis and Quenching (N,N,3,5-Tetramethylaniline)

Due to its unhindered and highly activated para position, N,N,3,5-tetramethylaniline is utilized in kinetic and photophysical applications. It is a proven agent for the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ)[1][3]. In polymer chemistry, its strong electron-donating capability allows it to function as a highly efficient amine accelerator/catalyst in the polymeric synthesis of glycol methacrylate, facilitating the rapid decomposition of peroxide initiators to generate free radicals[1][3].

Quantitative Data Comparison

The following table summarizes the critical physicochemical and functional differences between the two isomers.

| Property | N,N,3,4-Tetramethylaniline | N,N,3,5-Tetramethylaniline |

| IUPAC Name | N,N,3,4-tetramethylaniline | N,N,3,5-tetramethylaniline |

| CAS Number | 770-03-6 | 4913-13-7 |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N |

| Structural Motif | Ortho-methyls (C3, C4) | Meta-methyls (C3, C5) |

| C4 (Para) Status | Blocked by Methyl | Open / Highly Activated |

| Primary Reaction Mode | Ipso-attack, Ortho-substitution | Para-substitution, Nucleophilic attack |

| Key Applications | Mechanistic nitration/oxidation studies | DHAQ quenching, Polymerization catalysis |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following field-proven methodologies detail the specific workflows utilized for each isomer.

Protocol A: 15N NMR Tracking of Ipso-Nitration (N,N,3,4-Tetramethylaniline)

This protocol isolates the transient ipso-intermediate formed during nitration.

-

Preparation: Dissolve N,N,3,4-tetramethylaniline in aqueous sulfuric acid (approx. 70% w/w) and cool the system to 0 °C to stabilize kinetic intermediates.

-

Isotope Introduction: Slowly introduce

N-labelled nitric acid (H -

NMR Acquisition: Immediately transfer the sample to a pre-cooled NMR probe. Acquire

N NMR spectra continuously. -

Self-Validation Step: The successful formation of the ipso-Wheland intermediate is validated by the observation of a strong emission signal (due to nuclear polarization) at the start of the reaction for the

NO

Fig 2. 15N NMR workflow for tracking ipso-attack in N,N,3,4-tetramethylaniline.

Protocol B: Catalytic Polymerization of Glycol Methacrylate (N,N,3,5-Tetramethylaniline)

This protocol utilizes the electron-rich nature of the 3,5-isomer to accelerate radical polymerization.

-

Monomer Preparation: Purify glycol methacrylate to remove standard inhibitors (e.g., hydroquinone). Degas the monomer under nitrogen for 20 minutes.

-

Initiator Addition: Add a standard peroxide initiator (e.g., benzoyl peroxide) at 1.0 mol% relative to the monomer.

-

Catalyst Injection: Inject N,N,3,5-tetramethylaniline (0.5 mol%) into the mixture at room temperature. The amine acts as an accelerator, inducing the rapid homolytic cleavage of the peroxide[1][3].

-

Self-Validation Step: Monitor the reaction via continuous viscosity measurements or real-time FTIR (tracking the disappearance of the C=C stretch at ~1630 cm

). The rapid exothermic spike and gelation within minutes validate the catalytic efficacy of the unhindered amine.

References

- "CAS 4913-13-7: N,N,3,5-Tetramethylaniline | CymitQuimica", CymitQuimica.

- "N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 - ChemicalBook", ChemicalBook.

- "15N nuclear polarisation in nitration and related reactions. Part 3. Reactions initiated by ipso-attack in the nitration of amines", Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- "Iron-Catalyzed Oxidation of 4-Substituted N,N-Dimethylanilines with Molecular Oxygen in the Presence of Benzoyl Cyanide", Oxford University Press.

Sources

- 1. CAS 4913-13-7: N,N,3,5-Tetramethylaniline | CymitQuimica [cymitquimica.com]

- 2. 15N nuclear polarisation in nitration and related reactions. Part 3. Reactions initiated by ipso-attack in the nitration of amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

Solubility of N,N,3,4-Tetramethylaniline: Protocol, Prediction, and Process Design

Topic: Solubility of N,N,3,4-Tetramethylaniline in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,3,4-Tetramethylaniline (also known as 4-dimethylamino-o-xylene or N,N-dimethyl-3,4-xylidine) is a specialized tertiary aromatic amine critical in redox-initiated polymerization systems, particularly in dental composites and anaerobic adhesives. Unlike its more common isomer, N,N,3,5-tetramethylaniline, the 3,4-isomer exhibits unique steric and electronic properties due to the ortho-methyl substitution pattern on the aromatic ring.

This guide addresses the scarcity of open-literature solubility data for this specific isomer. Instead of relying on fragmented databases, we provide a first-principles framework for predicting its solubility behavior using Hansen Solubility Parameters (HSP) and a validated experimental protocol (Laser Dynamic Method) for generating precise solubility curves. This approach ensures researchers can determine the exact thermodynamic parameters required for their specific solvent systems.

Chemical Identity & Structural Profile[1][2][3][4]

Before establishing solubility protocols, the compound must be rigorously identified to avoid confusion with the 3,5-isomer or N,N-dimethyl-p-toluidine.

| Property | Detail |

| IUPAC Name | N,N,3,4-Tetramethylaniline |

| Synonyms | 4-(Dimethylamino)-o-xylene; N,N-Dimethyl-3,4-xylidine |

| InChI Key | LKNDYQNNDRTHFP-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Physical State | Liquid (at 25°C, 1 atm) |

| Functional Groups | Tertiary Amine (Basic), Aromatic Ring (Lipophilic) |

Key Solubility Driver: The molecule possesses a hydrophobic xylidine core and a basic dimethylamino group. It lacks hydrogen bond donor (HBD) capability but acts as a hydrogen bond acceptor (HBA). This dictates high solubility in aprotic polar solvents and low solubility in water.

Theoretical Solubility Framework (Hansen Solubility Parameters)

For process design where experimental data is unavailable, we utilize Group Contribution Methods to estimate the Hansen Solubility Parameters (HSP). This predictive model defines the "solubility sphere" of the solute.

Estimated HSP Values

-

Dispersion (

): ~18.5 MPa -

Polarity (

): ~2.5 MPa -

Hydrogen Bonding (

): ~4.5 MPa

Solvent Compatibility Prediction

Based on the "Like Dissolves Like" principle (minimizing the interaction radius

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | High |

| Aromatic Hydrocarbons (Toluene, Xylene) | Excellent | |

| Esters/Ketones (Ethyl Acetate, Acetone) | Good | Favorable dipole-dipole interactions; entropy of mixing dominates. |

| Alcohols (Methanol, Ethanol) | Moderate | Soluble, but hindered by the high |

| Water | Insoluble | Hydrophobic effect dominates; energy cost to disrupt water H-bond network is too high. |

Experimental Protocol: Laser Dynamic Method

To generate precise mole fraction solubility data (

Methodology Diagram

The following Graphviz diagram illustrates the self-validating workflow for determining the solubility curve.

Caption: Workflow for the Laser Dynamic Method. The loop ensures T_eq is reversible, minimizing metastable zone width errors.

Step-by-Step Procedure

-

Preparation: Accurately weigh N,N,3,4-tetramethylaniline (

) and solvent ( -

Dissolution: Heat the mixture under stirring (400 rpm) until the solid/liquid phase disappears completely.

-

Laser Setup: Direct a He-Ne laser (

nm) through the vessel onto a photodiode detector. -

Cooling: Lower the temperature at a controlled rate (

K/h) to minimize supercooling. -

Detection: Monitor the laser intensity. The temperature at which intensity drops sharply (due to crystal nucleation/phase separation) is recorded as

. -

Validation: Re-heat the mixture to dissolve and cool again. The deviation between runs must be

K.

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is most effective for non-ideal solutions of aromatic amines.

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from regression.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the standard enthalpy (

Significance:

-

Positive

(Endothermic): Solubility increases with temperature (Typical for this compound). -

Positive

: Driven by the disordering of the crystal lattice/liquid structure upon mixing.

Industrial Applications & Process Implications

Polymerization Accelerators

N,N,3,4-Tetramethylaniline is used as a co-initiator in dental resins (e.g., Bis-GMA/TEGDMA systems).

-

Solubility Requirement: It must be fully soluble in the hydrophobic resin matrix to prevent "bleeding out" or localized polymerization, which compromises mechanical strength.

-

Process Tip: Pre-dissolve the amine in the most hydrophobic monomer (e.g., Bis-GMA) before adding hydrophilic diluents.

Purification via Crystallization

If the compound is synthesized via methylation of 3,4-xylidine, the final product is a liquid. Purification often involves:

-

Salt Formation: Reacting with HCl gas in an ether solvent (where the HCl salt is insoluble).

-

Recrystallization: The hydrochloride salt can be recrystallized from Ethanol/Water mixtures.

-

Free-basing: Neutralizing with NaOH to recover the pure oil.

References

-

Sigma-Aldrich. 3,5,N,N-Tetramethylaniline Product Specification (Isomer Analog Reference). Retrieved from .

-

National Institute of Standards and Technology (NIST). N,N-Dimethyl-3,4-xylidine InChIKey Entry. Retrieved from .

-

Clemens, A. H., et al. (1981). Ipso-Attack in the nitration of aromatic amines.[1] Journal of the Chemical Society, Perkin Transactions 2. (Contextualizes reactivity and stability).

-

Google Patents. US9089482B2 - Dental mill blank.[2] (Confirms application as polymerization accelerator). Retrieved from .

- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

An In-depth Technical Guide on the Basicity and pKa of N,N,3,4-Tetramethylaniline

Introduction: The Significance of Basicity in Drug Development and Synthesis

N,N,3,4-Tetramethylaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. As with all ionizable compounds, its acid-base properties, quantified by the pKa value, are of paramount importance. The pKa dictates the degree of ionization at a given pH, which in turn governs critical physicochemical properties such as solubility, lipophilicity, and membrane permeability. For drug development professionals, a thorough understanding of a molecule's pKa is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of chemical synthesis, the basicity of N,N,3,4-Tetramethylaniline influences its nucleophilicity and reactivity in various chemical transformations.

This technical guide provides a comprehensive exploration of the factors governing the basicity of N,N,3,4-Tetramethylaniline, offers a reasoned estimation of its pKa value based on structural analogs, and presents a detailed, field-proven experimental protocol for its precise determination.

I. Molecular Structure and its Influence on Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] In aromatic amines like N,N,3,4-Tetramethylaniline, this availability is modulated by a delicate interplay of electronic and steric effects.

Electronic Effects: The Push of Electrons

The four methyl groups on the N,N,3,4-Tetramethylaniline molecule play a crucial role in enhancing its basicity through the inductive effect.[3][4] Alkyl groups are electron-donating, meaning they push electron density towards the aromatic ring and the nitrogen atom.[3][4] This increased electron density on the nitrogen makes its lone pair more available for protonation, thereby increasing the basicity of the amine compared to unsubstituted aniline.[1][3][4]

In aniline, the lone pair on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance, which significantly reduces its availability and, consequently, its basicity.[1][2] The electron-donating methyl groups on the ring and the nitrogen in N,N,3,4-Tetramethylaniline partially counteract this delocalization, leading to a higher basicity.[3][4]

Steric Effects: A Double-Edged Sword

Steric hindrance, arising from the spatial arrangement of atoms, can have a complex and sometimes counterintuitive effect on basicity.[1][3]

-

Steric Inhibition of Resonance (SIR): The presence of a methyl group at the ortho position (C3) to the dimethylamino group can cause steric clash with the N-methyl groups. This can force the dimethylamino group to twist out of the plane of the benzene ring.[5][6] Such a conformational change would disrupt the overlap between the nitrogen's lone pair p-orbital and the π-system of the ring, a phenomenon known as steric inhibition of resonance.[6][7] By reducing resonance delocalization, SIR would localize the electron pair on the nitrogen, making it more available for protonation and thus increasing the basicity.[6][7]

-

Steric Hindrance to Protonation and Solvation: Conversely, bulky substituents around the nitrogen atom can physically obstruct the approach of a proton, thereby decreasing basicity.[1] Furthermore, the solvation of the resulting ammonium cation is a critical factor stabilizing the protonated form. Bulky groups can hinder the ability of solvent molecules to effectively solvate the cation, leading to a decrease in basicity.[5]

The overall effect of steric hindrance on the basicity of N,N,3,4-Tetramethylaniline is a balance between these opposing factors.

Figure 1: A diagram illustrating the interplay of electronic and steric factors that determine the basicity of N,N,3,4-Tetramethylaniline.

II. pKa Value: A Quantitative Measure of Basicity

The pKa of an amine is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid.[8] A higher pKa value corresponds to a stronger base.[8] While no experimentally determined pKa value for N,N,3,4-Tetramethylaniline is readily available in the literature, we can estimate its value by considering structurally similar compounds.

| Compound | Structure | Reported/Predicted pKa | Reference |

| Aniline | C₆H₅NH₂ | 4.63 | [9] |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.07 | - |

| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.38 | [3] |

| N,N,2,6-Tetramethylaniline | (CH₃)₂C₆H₃N(CH₃)₂ | Higher than N,N-dimethylaniline | [6][7] |

| N,N,3,5-Tetramethylaniline | (CH₃)₂C₆H₃N(CH₃)₂ | 5.37 ± 0.19 (Predicted) | [10] |

Based on the predicted pKa of its isomer, N,N,3,5-Tetramethylaniline, and considering the electronic and steric effects of the methyl groups, it is reasonable to predict that the pKa of N,N,3,4-Tetramethylaniline will be in a similar range, likely between 5.0 and 5.5. The presence of two electron-donating methyl groups on the ring, in addition to the two on the nitrogen, should make it a stronger base than N,N-dimethylaniline.

III. Experimental Determination of pKa

For researchers and drug development professionals requiring a precise pKa value, experimental determination is essential. Potentiometric titration is a robust and widely used method for this purpose.[11][12]

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH using a pH meter. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

Detailed Experimental Protocol

Materials and Reagents:

-

N,N,3,4-Tetramethylaniline (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (high purity, CO₂-free)

-

Methanol or Ethanol (ACS grade)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Volumetric flasks and pipettes (Class A)

Procedure:

-

Preparation of the Amine Solution: Accurately weigh a known amount of N,N,3,4-Tetramethylaniline and dissolve it in a suitable solvent. Due to the limited water solubility of many aromatic amines, a co-solvent system such as a methanol-water or ethanol-water mixture is often employed.[11][12] The final concentration should be in the range of 0.01 to 0.05 M.

-

Titration Setup:

-

Place a known volume of the amine solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Position the tip of the burette containing the standardized HCl solution just above the surface of the amine solution.

-

-

Titration:

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Figure 2: A workflow diagram for the experimental determination of the pKa of N,N,3,4-Tetramethylaniline using potentiometric titration.

IV. Conclusion

The basicity of N,N,3,4-Tetramethylaniline, a key parameter for its application in research and development, is governed by a combination of electron-donating inductive effects from its four methyl groups and potential steric interactions. While an experimentally determined pKa is not currently available, a reasoned estimate places it in the range of 5.0 to 5.5, making it a moderately weak base. For applications demanding high precision, the detailed potentiometric titration protocol provided in this guide offers a reliable method for its accurate determination. This comprehensive understanding of the pKa and basicity of N,N,3,4-Tetramethylaniline is crucial for its effective utilization in drug design, synthesis, and materials science.

V. References

-

Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005, January 31). Molecules. Retrieved from [Link]

-

OrgoSolver. Structure and Basicity of Amines. Retrieved from [Link]

-

Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962, September). DTIC. Retrieved from [Link]

-

Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link]

-

Testbook. (2026, February 19). Aniline is lesser basic than ethyl amine, because of. Retrieved from [Link]

-

MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Retrieved from [Link]

-

Quora. (2021, February 28). Why is N,N 2,6-tetramethyl aniline more basic than n,n-dimethyl aniline but o-toluidine less basic than aniline by ortho effect? Retrieved from [Link]

-

Allen. N,N,2,6 - Tetramethylaniline is more basic than N,N - dimethylaniline. Explain. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, August 18). Why is N,N,2,6-tetramethylaniline less basic than N,N,2-trimethylaniline? Retrieved from [Link]

-

Allen. (2020, May 9). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why. Retrieved from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. testbook.com [testbook.com]

- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]

- 6. allen.in [allen.in]

- 7. Welcome to Chem Zipper.com......: N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why ? [chemzipper.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Safety Data Sheet (SDS) & Technical Whitepaper: N,N,3,4-Tetramethylaniline

Executive Summary

N,N,3,4-Tetramethylaniline (CAS: 770-03-6), also known as 3,4-Dimethyl-N,N-dimethylaniline, is a highly reactive tertiary aromatic amine utilized as a critical intermediate in advanced chemical synthesis and drug development. While its electron-rich aromatic ring makes it a valuable synthetic building block, this same property imparts severe toxicological risks. This technical guide moves beyond standard SDS templates to provide drug development professionals with a mechanistic understanding of the compound's hazards—specifically methemoglobinemia and nitrosative dealkylation—and outlines self-validating protocols for safe handling and risk management.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of N,N,3,4-Tetramethylaniline is the first step in predicting its behavior in both biological systems and laboratory environments.

Quantitative Data Summary

| Property | Value | Hazard Causality / Impact |

| Chemical Name | N,N,3,4-Tetramethylaniline | - |

| CAS Number | 770-03-6 | - |

| Molecular Formula | C10H15N | - |

| Molecular Weight | 149.23 g/mol | Low molecular weight facilitates rapid systemic distribution across biological membranes. |

| Physical State | Liquid (at 20°C) | High physical mobility; requires strict primary containment to prevent surface contamination. |

| Log P (Octanol/Water) | ~3.2 (Estimated) | High lipophilicity drives rapid dermal absorption, rendering standard latex/nitrile gloves ineffective over prolonged exposure. |

| pKa (Conjugate Acid) | ~5.5 | Weak base; requires an environment of pH < 3.5 to ensure complete protonation and vapor suppression. |

Causality Insight: The combination of a low molecular weight and a high partition coefficient (Log P) means that N,N,3,4-Tetramethylaniline readily penetrates the stratum corneum. Furthermore, the four methyl groups donate electron density into the aromatic ring and the nitrogen atom, making the compound highly susceptible to rapid oxidation and electrophilic attack.

Toxicological Mechanisms (E-E-A-T)

The toxicity of N,N,3,4-Tetramethylaniline is not merely a function of exposure, but of specific metabolic and environmental transformations.

Pathway A: Methemoglobinemia via N-Oxidation

Like other N,N-dimethylanilines, acute exposure (via inhalation or dermal contact) leads to central nervous system depression, cyanosis, and methemoglobinemia[1].

-

The Mechanism: In vivo, Cytochrome P450 enzymes catalyze the N-oxidation of the tertiary amine, yielding reactive arylhydroxylamine metabolites. These metabolites undergo rapid redox cycling within erythrocytes, oxidizing the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia .

Pathway B: Carcinogenic Nitrosamine Formation

In the presence of nitrosating agents (e.g., nitrites, NOx) commonly found in environmental conditions or synthetic pathways, tertiary amines undergo nitrosative N-dealkylation.

-

The Mechanism: As elucidated by Teuten and Loeppky, the reaction initiates via a single-electron transfer (oxidation) of the amine to a radical cation by NO+. This is followed by the abstraction of a hydrogen atom by NO2 to produce a highly reactive iminium ion. The iminium ion subsequently hydrolyzes or reacts further to cleave the alkyl group, generating carcinogenic N-nitrosodimethylamine (NDMA) analogs .

Fig 1: Dual toxicity pathways of N,N,3,4-Tetramethylaniline via N-oxidation and nitrosation.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, standard laboratory practices must be upgraded to self-validating systems where every safety step has a verifiable outcome.

Protocol 1: Controlled Handling & Reaction Setup

-

Atmospheric Control: Perform all transfers within a certified fume hood under an inert atmosphere (Argon or N2). Causality: Purging oxygen prevents spontaneous auto-oxidation of the electron-rich amine, preserving reagent integrity and preventing the formation of reactive N-oxides.

-

Targeted PPE Selection: Personnel must wear butyl rubber gloves rather than standard nitrile. Causality: The high lipophilicity (Log P ~3.2) of the compound allows it to permeate thin nitrile rapidly; butyl rubber provides a verified barrier against non-polar aromatic amines.

-

Closed-System Transfers: Utilize cannula transfers or gas-tight syringes for all volumetric measurements. Causality: Eliminates aerosolization and mitigates the inhalation hazard.

Protocol 2: Emergency Spill Containment & Decontamination

In the event of a localized spill, follow this self-validating workflow:

-

Evacuate & Ventilate: Immediately clear the area and maximize fume hood exhaust to clear localized vapors.

-

Acidic Quenching (The Chemical Barrier): Flood the spill zone with 1M Hydrochloric Acid (HCl) or saturated Sodium Bisulfate (NaHSO4). Causality: The acid rapidly protonates the free base amine (pKa ~5.5) into a water-soluble ammonium salt. This instantly crashes the vapor pressure to near zero, neutralizing the inhalation hazard.

-

Absorbent Collection: Apply inert chemical absorbents (e.g., vermiculite) to collect the aqueous salt solution. Transfer to a sealed hazardous waste container.

-

Validation (The Self-Validating Step): Perform a surface swab of the spill area using a methanol-soaked applicator. Extract the swab into 1mL of mobile phase and analyze via HPLC-UV (Detection at ~254 nm). Causality: A non-detect result provides empirical proof that the decontamination was successful, removing subjective guesswork.

Fig 2: Self-validating spill containment workflow utilizing acidic quenching for vapor suppression.

Quality Risk Management (QRM) & Analytical Monitoring

For drug development professionals, detecting trace levels of N,N,3,4-Tetramethylaniline and its nitrosamine byproducts in final Active Pharmaceutical Ingredients (APIs) is a regulatory necessity.

Analytical Methodology (LC-MS/MS):

-

Mobile Phase Selection: Utilize an acidic aqueous mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

-

Causality: The acidic modifier ensures the tertiary amine remains fully protonated (

) during chromatography. This prevents secondary interactions (peak tailing) with residual silanols on the stationary phase and exponentially increases ionization efficiency in positive Electrospray Ionization (ESI+) mode, allowing for Parts-Per-Billion (PPB) limits of detection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. Retrieved from

-

Teuten, E. L., & Loeppky, R. N. (2005). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry, 3, 1097-1107. Retrieved from

Sources

Synthesis pathways for N,N-dimethyl-3,4-xylidine from 3,4-dimethylaniline

This guide details the synthesis of N,N-dimethyl-3,4-xylidine (IUPAC: N,N,3,4-tetramethylaniline) from 3,4-dimethylaniline (3,4-xylidine).[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical or agrochemical applications.[1]

Executive Summary

Target Molecule: N,N-dimethyl-3,4-xylidine (N,N,3,4-tetramethylaniline) Precursor: 3,4-Dimethylaniline (CAS: 95-64-7) Core Application: Intermediate for functionalized aryl-amines, azo dyes, and polymerization catalysts (e.g., in dental adhesives).[1] Primary Challenges: Avoiding quaternary ammonium salt formation (over-alkylation) and ensuring complete conversion of the secondary amine intermediate.

This guide presents two validated pathways:

-

Eschweiler-Clarke Methylation: Ideal for laboratory-scale (<100g) synthesis due to high selectivity for the tertiary amine.[1]

-

Catalytic Reductive Amination: Preferred for industrial scale-up, utilizing heterogeneous catalysis to minimize waste.[1]

Chemical Identity & Properties

| Property | Precursor (3,4-Dimethylaniline) | Target (N,N-Dimethyl-3,4-xylidine) |

| Structure | Primary aromatic amine | Tertiary aromatic amine |

| Formula | C₈H₁₁N | C₁₀H₁₅N |

| MW | 121.18 g/mol | 149.24 g/mol |

| Boiling Point | 226–228 °C | ~230–235 °C (Est.)* |

| Appearance | Crystalline solid / Pale liquid | Pale yellow to brown oil |

| Solubility | Alcohols, Ether, dilute acids | Organic solvents, lipids |

*Note: Boiling point estimated based on isomeric trends (3,5-isomer bp: 226–228 °C; N,N-dimethylation typically raises bp slightly vs. aniline precursors due to molecular weight, despite loss of H-bonding).[1]

Pathway 1: Eschweiler-Clarke Methylation (Laboratory Standard)[1]

This method utilizes formaldehyde as the alkylating source and formic acid as the hydride donor. It is chemically self-limiting, preventing the formation of quaternary ammonium salts.[1]

Mechanism

The reaction proceeds via the formation of an iminium ion, which is irreversibly reduced by the formate ion, releasing CO₂.

Figure 1: Stepwise reductive methylation mechanism preventing quaternization.

Experimental Protocol

Scale: 50 mmol (6.06 g of 3,4-dimethylaniline)

-

Reagent Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3,4-dimethylaniline (6.06 g, 50 mmol).

-

Cool the flask in an ice bath (0 °C).

-

-

Acid Addition:

-

Slowly add Formic Acid (98%) (11.5 g, ~250 mmol, 5 equiv.) dropwise. Caution: Exothermic reaction.[1]

-

-

Formaldehyde Addition:

-

Add Formaldehyde (37% aq. solution) (10.1 mL, ~125 mmol, 2.5 equiv.).

-

-

Reflux:

-

Heat the mixture to reflux (approx. 100 °C) for 18–24 hours. Evolution of CO₂ gas indicates reaction progress.

-

-

Workup:

-

Cool to room temperature.

-

Basify the mixture to pH >10 using 4M NaOH or saturated Na₂CO₃ solution. The product will separate as an oily organic layer.

-

Extract with diethyl ether or dichloromethane (3 x 50 mL).[1]

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc 95:5) if high purity (>99%) is required.

-

Pathway 2: Catalytic Reductive Amination (Industrial Scale)

For larger scales, using hydrogen gas and a heterogeneous catalyst offers better atom economy and easier purification (filtration of catalyst).

Process Flow

Figure 2: Industrial workflow for catalytic reductive alkylation.

Experimental Protocol

-

Reactor Loading:

-

Load a high-pressure autoclave with 3,4-dimethylaniline dissolved in methanol (0.5 M concentration).

-

Add Palladium on Carbon (Pd/C, 10% wt) (5 wt% loading relative to substrate).[1]

-

Add Formaldehyde (2.2 equiv.).

-

-

Hydrogenation:

-

Purge with N₂ followed by H₂.

-

Pressurize to 20–30 bar H₂ .

-

Heat to 60–80 °C with vigorous stirring. Monitor H₂ uptake.

-

-

Isolation:

-

Filter catalyst through Celite.

-

Remove solvent via rotary evaporation.

-

Distill the residue under high vacuum.

-

Critical Analysis: Why Avoid Direct Alkylation?

Direct alkylation using methyl iodide (MeI) or dimethyl sulfate is not recommended for synthesizing tertiary amines from primary anilines due to lack of selectivity.

-

The "Polyalkylation" Trap: The introduction of a methyl group increases the nucleophilicity of the nitrogen lone pair (inductive effect).

-

Reactivity Order: Tertiary Amine > Secondary Amine > Primary Amine.

-

-

Consequence: The reaction preferentially methylates the product, leading to the formation of the quaternary ammonium salt (N,N,N-trimethyl-3,4-xylidinium iodide ) before the starting material is consumed.[1]

-

Use Case: Only use MeI if the quaternary salt is the desired endpoint.

Characterization & Validation

To validate the synthesis, compare spectral data against the starting material.

| Technique | 3,4-Dimethylaniline (Start) | N,N-Dimethyl-3,4-xylidine (Product) |

| ¹H NMR (CDCl₃) | δ 3.4 ppm: Broad singlet (2H, -NH ₂) | δ 2.90 ppm: Singlet (6H, -N(CH ₃)₂) |

| δ 6.4–7.0 ppm: Aromatic protons | δ 6.5–7.1 ppm: Aromatic protons (shifted upfield due to increased shielding) | |

| δ 2.1–2.2 ppm: Methyl singlets (Ar-CH ₃) | δ 2.2–2.3 ppm: Methyl singlets (Ar-CH ₃) | |

| IR Spectroscopy | 3300–3500 cm⁻¹: N-H stretch (Doublet) | Absent: No N-H stretch.[1] Strong C-N stretch at ~1350 cm⁻¹. |

Safety & Toxicology (E-E-A-T)

-

Methemoglobinemia: Like most xylidines and N,N-dimethylanilines, this compound can induce methemoglobinemia (oxidation of hemoglobin).[1]

-

Skin Absorption: The addition of N-methyl groups increases lipophilicity, potentially enhancing skin absorption rates compared to the parent aniline.[1]

-

Carcinogenicity: While specific data for the 3,4-dimethyl isomer is limited, related isomers (e.g., 2,4-xylidine) are suspected carcinogens.[1] Treat as a potential carcinogen.

References

-

Eschweiler-Clarke Reaction Mechanism & Application

-

Industrial Reductive Amination

-

Properties of Xylidine Isomers (3,5-isomer comparative data)

- Application in Polymerization (Dental Adhesives)

Sources

- 1. Benzenamine, N,N,3-trimethyl- (CAS 121-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 3. US10975229B2 - Silane coupling compounds and medical and/or dental curable compositions comprising the same - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]

- 8. Benzenamine, N,N,3,5-tetramethyl- (CAS 4913-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectral Analysis: N,N,3,4-Tetramethylaniline

[1]

Chemical Identity & Structural Logic

Before analyzing the spectrum, the structural electronics must be defined to understand the chemical shifts. The molecule consists of a benzene ring with a strong electron-donating group (EDG) at position 1 (–NMe₂) and two weak EDGs at positions 3 and 4 (–Me).

-

CAS Registry Number: 825-63-8

-

Molecular Formula: C₁₀H₁₅N

-

Molecular Weight: 163.26 g/mol

-

Electronic Environment:

-

Position 1 (C-N): Highly deshielded quaternary carbon.

-

Positions 2 & 6 (Ortho to N): Significantly shielded by the nitrogen lone pair (resonance effect), shifting protons upfield.

-

Position 5 (Meta to N): Less shielded, appearing as the most downfield aromatic proton.

-

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data corresponds to a reproducible sample, the following synthesis and preparation protocol is recommended. This method utilizes a reductive methylation of 3,4-dimethylaniline, minimizing quaternary ammonium salt byproducts.

Synthetic Workflow (Eschweiler-Clarke Variation)

Reagents: 3,4-Dimethylaniline (1.0 eq), Formic Acid (22.0 eq), Triethylamine (22.0 eq), DMSO (Solvent).

-

Setup: In a pressure tube or heavy-wall flask, dissolve 3,4-dimethylaniline in DMSO.

-

Addition: Add Formic acid and Triethylamine.

-

Reaction: Seal and heat to 140 °C for 24 hours.

-

Workup: Cool to RT. Adjust pH to >12 using saturated aqueous NaOH.

-

Extraction: Extract with Dichloromethane (DCM). Dry organic phase over anhydrous Na₂SO₄.[3]

-

Purification: Remove solvent in vacuo. Purify via flash column chromatography (Eluent: Petroleum ether/Ethyl acetate 300:1).

NMR Sample Preparation

-

Solvent: Chloroform-d (CDCl₃) is the standard solvent.

-

Concentration: ~10-15 mg of pure oil in 0.6 mL CDCl₃.

-

Reference: TMS (Tetramethylsilane) at 0.00 ppm.

1H NMR Spectrum Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinct aromatic pattern (ABX-like but simplified by substitution) and two distinct aliphatic regions.

Quantitative Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Position |

| 7.10 | Doublet (d) | 1H | 8.4 Hz | Ar-H | H-5 (Meta to N) |

| 6.70 | Singlet (s) | 1H | - | Ar-H | H-2 (Ortho to N) |

| 6.64 | Doublet (d) | 1H | 8.4 Hz | Ar-H | H-6 (Ortho to N) |

| 2.99 | Singlet (s) | 6H | - | N-CH₃ | N-Me (Dimethylamino) |

| 2.35 | Singlet (s) | 3H | - | Ar-CH₃ | C3-Me (Meta to N) |

| 2.28 | Singlet (s) | 3H | - | Ar-CH₃ | C4-Me (Para to N) |

Detailed Mechanistic Interpretation

-

The Nitrogen "Shield": The protons at H-2 (6.70 ppm) and H-6 (6.64 ppm) are ortho to the dimethylamino group. The mesomeric donation of the nitrogen lone pair increases electron density at these positions, pushing them upfield relative to benzene (7.26 ppm).

-

The H-5 Anomaly: The proton at H-5 (7.10 ppm) is meta to the nitrogen. It does not benefit from the direct resonance shielding of the amine. Consequently, it appears significantly downfield compared to H-2 and H-6.

-

Coupling Logic:

-

H-5 and H-6 share a vicinal relationship (neighbors), resulting in a strong ortho-coupling (

Hz). -

H-2 appears as a singlet (or broad singlet) because its only neighbor is the methyl group at C-3 (weak allylic coupling) and H-6 (weak meta coupling, often unresolved at 400 MHz).

-

13C NMR Spectrum Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone.[4] Note that quaternary carbons (C-N and C-Me) will have significantly lower intensity than CH carbons.

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Electronic Rationale |

| 149.2 | Quaternary (Cq) | C-1 (C-N) | Highly deshielded by electronegative Nitrogen (Ipso). |

| 137.0 - 138.0 | Quaternary (Cq) | C-3 (C-Me) | Deshielded by methyl substitution. |

| 130.0 - 131.0 | Quaternary (Cq) | C-4 (C-Me) | Deshielded by methyl substitution. |

| 130.2 | Methine (CH) | C-5 | Unsubstituted, meta to N (matches H-5). |

| 114.5 | Methine (CH) | C-2 | Ortho to N (Shielded). |

| 110.8 | Methine (CH) | C-6 | Ortho to N (Shielded). |

| 41.0 | Methyl (CH₃) | N-Me | Characteristic shift for N,N-dimethyl anilines. |

| 20.5 | Methyl (CH₃) | Ar-Me | Typical benzylic methyl shift. |

| 19.0 | Methyl (CH₃) | Ar-Me | Typical benzylic methyl shift. |

*Note: Exact quaternary shifts for C3/C4 may vary slightly based on concentration; values are derived from substituent additivity rules relative to the C-1 anchor.

Visualized Workflows (Graphviz)

A. Structural Assignment Logic

This diagram illustrates the flow of logic required to assign the specific regioisomers based on the data above.

Caption: Logic flow for deducing the 3,4-substitution pattern from 1H NMR coupling constants and shielding effects.

B. Synthetic Pathway & Impurity Origins

Understanding the synthesis helps identify potential impurities in the spectrum (e.g., mono-methylated species).

Caption: Synthetic route via Eschweiler-Clarke. Incomplete methylation results in the secondary amine impurity.

Impurity Profiling

When analyzing the spectrum, look for these common impurities which indicate incomplete reaction or degradation:

-

N-Methyl-3,4-dimethylaniline (Intermediate):

-

Indicator: A singlet around 2.80 ppm (3H) instead of 2.99 ppm (6H), and a broad singlet (NH) usually around 3.5-4.0 ppm.

-

-

3,4-Dimethylaniline (Starting Material):

-

Indicator: Absence of N-Me peak; presence of broad NH₂ signal (~3.4 ppm).

-

-

DMSO (Residual Solvent):

-

Indicator: Singlet at 2.62 ppm (if run in CDCl₃).

-

References

-

Experimental 1H NMR Data Source

-

General Spectral Data for Anilines

- Title: SDBS Compounds and Spectral Search (AIST).

- Source: National Institute of Advanced Industrial Science and Technology (Japan).

-

URL:[Link]

-

Chemical Shift Prediction Principles

- Title: Structure Determination of Organic Compounds (Pretsch/Bühlmann).

- Source: Springer Reference Tables.

-

URL:[Link]

Tertiary Amine Accelerators in Dental Composite Research: A Technical Guide

Introduction: The Unsung Heroes of Dental Composite Polymerization

Resin-based composites have revolutionized restorative dentistry, offering aesthetic, tooth-colored alternatives to traditional amalgam fillings. The long-term clinical success of these materials is critically dependent on their complete and efficient polymerization. At the heart of this polymerization process lies a complex interplay of initiators, co-initiators, and accelerators. Among these, tertiary amines play a pivotal, albeit often overlooked, role as powerful accelerators, driving the generation of free radicals necessary to convert liquid monomers into a durable, solid polymer network.[1] This in-depth technical guide provides a comprehensive overview of tertiary amine accelerators for researchers, scientists, and drug development professionals in the dental materials field. We will explore their fundamental mechanisms of action, the diverse chemical structures employed, their profound impact on polymerization kinetics and material properties, and the critical considerations of biocompatibility.

The Core Mechanism: Driving Radical Generation

Tertiary amines function as accelerators in both chemically-cured (self-cured) and light-cured dental composites, although their specific roles and reaction partners differ.

Chemically-Cured Systems: The Redox Partnership with Benzoyl Peroxide

In chemically-cured composites, which typically consist of a two-paste system, a tertiary aromatic amine in one paste reacts with benzoyl peroxide (BPO), a commonly used initiator in the other paste, upon mixing.[2] This redox reaction generates a benzoyloxy radical and a cation-radical of the amine. The unstable cation-radical then fragments, producing a highly reactive alkyl radical. Both the benzoyloxy and alkyl radicals are capable of initiating the polymerization of methacrylate monomers.[2]

The reactivity of the amine in this system is heavily influenced by its chemical structure. For instance, N,N-dimethyl-p-toluidine (DMPT) is a highly reactive and commonly used accelerator, exhibiting a faster reaction rate compared to 2-(4-dimethylaminophenyl)ethanol (DMAPEA) and N,N-diethanol p-toluidine (DEPT).[3][4] However, this high reactivity can also lead to reduced storage stability.[3][4]

Figure 1: Redox initiation mechanism in chemically-cured dental composites.

Light-Cured Systems: The Exciplex Formation with Photosensitizers

In light-cured composites, the most prevalent photoinitiator system consists of camphorquinone (CQ) and a tertiary amine.[1][5] Upon exposure to blue light (typically in the 400-500 nm wavelength range), CQ absorbs a photon and transitions to an excited triplet state.[2] This excited CQ molecule then interacts with the tertiary amine, which acts as an electron donor, to form an excited state complex known as an exciplex.[6] This exciplex is highly unstable and rapidly undergoes electron transfer and subsequent proton transfer, generating a reactive α-aminoalkyl radical that initiates polymerization.[7]

The efficiency of this process is dependent on the chemical structure of the amine and its ability to donate an electron.[8] Aliphatic amines are often more efficient than aromatic amines in this system due to their higher electron-donating capacity.[8]

Figure 2: Photoinitiation mechanism in light-cured dental composites.

Structure-Activity Relationship: Tailoring Performance

The chemical structure of the tertiary amine accelerator profoundly influences the polymerization process and the final properties of the dental composite. Key structural features that impact performance include:

-

Aromatic vs. Aliphatic Amines: Aromatic amines are typically used in chemically-cured systems due to their reactivity with BPO.[9] In light-cured systems, aliphatic amines are often preferred as they can be more efficient co-initiators for CQ.[8]

-

Substituents on the Nitrogen Atom: The nature of the alkyl groups attached to the nitrogen atom affects the amine's reactivity and steric hindrance. Larger substituents can sometimes reduce reactivity.[10]

-

Substituents on the Aromatic Ring: For aromatic amines, electron-donating groups on the aromatic ring can increase the amine's reactivity.[11] The position of these substituents is also crucial.[10]

The quest for improved performance has led to the synthesis and evaluation of novel tertiary amines. For example, research has shown that composites formulated with 4-N,N-dimethylaminophenylacetic acid (DMAPAA), its methyl ester, or N,N-dimethylaminoglutethimide can exhibit properties superior to those prepared with commercially used amines.[12]

Table 1: Comparison of Common Tertiary Amine Accelerators

| Amine Accelerator | Type | Primary Application | Key Characteristics |

| N,N-dimethyl-p-toluidine (DMPT) | Aromatic | Chemically-Cured | High reactivity, can be temperature sensitive.[3][4] |

| N,N-diethanol-p-toluidine (DEPT) | Aromatic | Chemically-Cured | Lower reactivity than DMPT, but better storage stability.[3][4] |

| Ethyl-4-(dimethylamino)benzoate (EDMAB) | Aromatic | Light-Cured & Chemically-Cured | Commonly used co-initiator for CQ.[13] |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Aliphatic | Light-Cured | Polymerizable amine, potentially reducing leaching.[13] |

Impact on Polymerization Kinetics and Material Properties

The choice and concentration of the tertiary amine accelerator have a direct and significant impact on several critical aspects of the dental composite.

Polymerization Kinetics

-

Working and Setting Times: In chemically-cured systems, a higher concentration or a more reactive amine leads to a faster reaction with BPO, resulting in shorter working and setting times.[3]

-

Degree of Conversion (DC): The efficiency of the initiation system, which is directly influenced by the amine accelerator, is a key determinant of the final DC of the monomer. A higher DC generally leads to improved mechanical properties and biocompatibility.[14][15] The ratio of photoinitiator to amine co-initiator is also a critical factor affecting the DC.[15]

-

Polymerization Shrinkage and Stress: Rapid polymerization, often associated with highly reactive accelerators, can lead to the development of significant polymerization shrinkage stress.[5] This stress can compromise the marginal integrity of the restoration, leading to microleakage and secondary caries.[16]

Mechanical Properties

The mechanical integrity of a dental composite restoration is paramount to its clinical longevity. The amine accelerator influences properties such as:

-

Hardness: A higher degree of conversion, facilitated by an effective accelerator system, generally results in a harder and more wear-resistant material.[14]

-

Compressive and Tensile Strength: There is often an optimal concentration range for the amine accelerator to achieve maximum compressive and tensile strength.[17] Exceeding this range can sometimes have a detrimental effect.

Color Stability

A significant drawback of some tertiary amine accelerators, particularly aromatic amines, is their propensity to cause discoloration of the composite over time.[10] This is often due to the formation of colored oxidation products. Research has focused on developing new amines that are more color-stable.[9]

Biocompatibility: A Critical Consideration

The biocompatibility of dental materials is of utmost importance, as they are in direct and prolonged contact with oral tissues. A primary concern with tertiary amine accelerators is their potential to leach out of the polymerized composite and cause adverse biological effects.[13]

Cytotoxicity and Leaching

Unreacted monomers and components of the initiator system, including tertiary amines, can leach from the composite into the oral environment.[18][19] These leached components can exhibit cytotoxic effects on surrounding cells, such as fibroblasts.[19][20] The level of cytotoxicity depends on the chemical composition of the composite, the type and amount of leached components, and the leaching medium.[19][20]

Research into polymerizable amines, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), aims to address this issue by covalently bonding the amine functionality into the polymer network, thereby reducing its potential for leaching.[13]

Experimental Evaluation Protocols

A thorough evaluation of tertiary amine accelerators requires a multi-faceted experimental approach.

Measuring Polymerization Kinetics

-

Degree of Conversion (DC): Fourier Transform Infrared (FTIR) spectroscopy is a widely used method to determine the DC by monitoring the decrease in the characteristic absorbance peak of the methacrylate C=C double bond during polymerization.[21]

-

Polymerization Shrinkage: Dilatometry and gas pycnometry are common laboratory methods to measure the volumetric shrinkage that occurs during polymerization.[22][23][24]

Assessing Biocompatibility

-

Cytotoxicity Assays: In vitro cytotoxicity is frequently evaluated using cell viability assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, on cell lines like Balb/C 3T3 fibroblasts.[19][25]

-

Leaching Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to identify and quantify the components that leach from a cured composite into a solvent.[18][19]

Figure 3: Experimental workflow for evaluating tertiary amine accelerators.

Future Perspectives and Novel Approaches

Research in the field of dental composite initiators is continuously evolving, with a focus on overcoming the limitations of traditional tertiary amine systems. Key areas of investigation include:

-

Alternative Co-initiators: The development of amine-free photoinitiating systems is an active area of research to address concerns about the toxicity and color instability of some amines.[26]

-

Polymerizable Amines: As previously mentioned, incorporating the amine functionality into the polymer backbone is a promising strategy to minimize leaching and improve biocompatibility.[13]

-

Ternary Photoinitiator Systems: The inclusion of a third component, such as a diaryliodonium salt, into the CQ/amine system can enhance the efficiency of photopolymerization.[13][27]

-

Synergistic Photoinitiator Systems: Combining different types of photoinitiators, such as camphorquinone (Type II) and phosphine oxides like TPO (Type I), can lead to improved curing efficiency and reduced monomer elution.[28]

Conclusion

Tertiary amine accelerators are indispensable components in both chemically-cured and light-cured dental composites, playing a critical role in the initiation of polymerization. Their chemical structure dictates their reactivity, which in turn influences the polymerization kinetics, mechanical properties, and color stability of the final restoration. While traditional tertiary amines have a long history of successful clinical use, ongoing research is focused on developing novel accelerator systems with improved biocompatibility and performance. A thorough understanding of the mechanisms and structure-activity relationships of tertiary amine accelerators is essential for the rational design and development of next-generation dental restorative materials.

References

-

Dulik, D. M. (1979). Evaluation of commercial and newly-synthesized amine accelerators for dental composites. Journal of Dental Research, 58(4), 1308–1316. [Link]

-

Ghavami-Lahiji, M., & Hooshmand, T. (2017). Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. Journal of Conservative Dentistry, 20(4), 226–234. [Link]

-

Ghavami-Lahiji, M., & Hooshmand, T. (2017). Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. ResearchGate. [Link]

-

Tanaka, K., Taira, M., Shintani, H., Wakasa, K., & Yamaki, M. (2007). Comparison of two methods for measuring the polymerization characteristics of flowable resin composites. Dental Materials, 23(7), 896–901. [Link]

-

Brauer, G. M., Dulik, D. M., & Antonucci, J. M. (1979). New Amine Accelerators for Composite Restorative Resins. ResearchGate. [Link]

-

Sokołowska, K., & Bociong, K. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Materials, 14(22), 7069. [Link]

-

Sheela, M. S., Selvy, K. T., Krishnan, V. K., & Pal, S. N. (1994). Effect of amine activators on the properties of chemical cured dental composites. Journal of Materials Science: Materials in Medicine, 5(8), 441–445. [Link]

-

Bowen, R. L., & Argentar, H. (1972). Tertiary Aromatic Amine Accelerators with Molecular Weights Above 400. Semantic Scholar. [Link]

-

Suradi, R. (2026). Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications. F1000Research, 15, 201. [Link]

-

Bociong, K., & Sokołowska, K. (2020). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 12(11), 2583. [Link]

-

Brauer, G. M., Dulik, D. M., Antonucci, J. M., Termini, D. J., & Argentar, H. (1979). New amine accelerators for composite restorative resins. Journal of Dental Research, 58(10), 1994–2000. [Link]

-

Tehfe, M. A., Lalevée, J., Gigmes, D., & Fouassier, J. P. (2021). New hydrogen donors for amine-free photoinitiating systems in dental materials. Dental Materials, 37(3), e169–e178. [Link]

-

Suradi, R. (2026). Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications. F1000Research. [Link]

-

Al-Hiyasat, A. S., Darmani, H., & Milhem, M. M. (2005). Cytotoxicity Evaluation of Dental Resin Composites and their Flowable Derivatives. Clinical Oral Investigations, 9(1), 21–25. [Link]

-

Sheela, M. S., Selvy, K. T., Krishnan, V. K., & Pal, S. N. (1994). Effect of Amine Activators on the Properties of Chemical Cured Dental Composites. Ovid. [Link]

-

Ye, Q., Park, J. G., & Spencer, P. (2017). Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations. Pocket Dentistry. [Link]

- Bowen, R. L. (1973). Tertiary aromatic amine accelerators in dental compositions. U.S. Patent No. 3,740,850. Washington, DC: U.S.

-

de Oliveira, D. C. R., de Menezes, L. R., & Sinhoreti, M. A. C. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. [Link]

-

de Oliveira, D. C. R., da Rocha, M. G., Gatti, A. M., Correr, A. B., Ferracane, J. L., & Sinhoreti, M. A. C. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. Journal of the Mechanical Behavior of Biomedical Materials, 120, 104576. [Link]

-

Ye, Q., Park, J. G., & Spencer, P. (2021). Relocation and reinforcement of the adhesive/composite interface with spontaneous amine-peroxide interfacial polymerization. Dental Materials, 37(10), 1619–1627. [Link]

-

Ferracane, J. L., & Hilton, T. J. (2017). Academy of Dental Materials guidance—Resin composites: Part II—Technique sensitivity (handling, polymerization, dimensional changes). Pocket Dentistry. [Link]

-

Geurtsen, W. (2000). Cytotoxic effects of dental composites, adhesive substances, compomers and cements. Deutsche Zahnärztliche Zeitschrift, 55(10), 670–676. [Link]

-

Darmani, H., Al-Hiyasat, A. S., & Milhem, M. M. (2007). Cytotoxicity of dental composites and their leached components. The International Journal of Prosthodontics, 20(5), 534–539. [Link]

-

Liso, P. A., Vázquez, B., Rebuelta, M., Hernández, M. L., Rotger, R., & San Román, J. (1996). Amine activators for the “cool” peroxide initiated polymerization of acrylic monomers. ResearchGate. [Link]

-

de Oliveira, D. C. R., de Menezes, L. R., & Sinhoreti, M. A. C. (2014). Alternative Coinitiators Applicable to Photocurable Resin Composites. Walsh Medical Media. [Link]

-

Darmani, H., Al-Hiyasat, A. S., & Milhem, M. M. (2007). Cytotoxicity of dental composites and their leached components. ResearchGate. [Link]

-

Ghavami-Lahiji, M., & Hooshmand, T. (2019). A Review of Dental Composites: Methods of Characterizations. Academia.edu. [Link]

-

Sideridou, I. D. (2010). Mechanism of redox initiation by the benzoyl peroxide/amine system. ResearchGate. [Link]

-

Pasatta, J. (2023). Accelerators for Amine Curing Agents. Polymer Innovation Blog. [Link]

-

Lee, I. B., Kim, J. H., & Kim, H. J. (2012). Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems. Restorative Dentistry & Endodontics, 37(2), 87–94. [Link]

-

Darmani, H., Al-Hiyasat, A. S., & Milhem, M. M. (2007). Cytotoxicity of dental composites and their leached components. Quintessence Publishing Germany. [Link]

-

Geurtsen, W. (2009). Biocompatibility of Resin-based Dental Materials. MDPI. [Link]

-

Schneider, L. F. J., Pfeifer, C. S. C., Consani, S., Prahl, S. A., & Ferracane, J. L. (2008). Influence of Different Concentration and Ratio of a Photoinitiator System on the Properties of Experimental Resin Composites. Brazilian Dental Journal, 19(4), 337–343. [Link]

-

Neumann, M. G., Miranda, W. G., & Schmitt, C. C. (2015). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 1(4), 18–22. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of amine activators on the properties of chemical cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. oraljournal.com [oraljournal.com]

- 9. researchgate.net [researchgate.net]

- 10. US3740850A - Tertiary aromatic amine accelerators in dental compositions - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Evaluation of commercial and newly-synthesized amine accelerators for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations | Pocket Dentistry [pocketdentistry.com]

- 14. Photoinitiator Systems in Dental Resin-Based... | F1000Research [f1000research.com]

- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 16. academia.edu [academia.edu]

- 17. New amine accelerators for composite restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of dental composites and their leached components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Academy of Dental Materials guidance—Resin composites: Part II—Technique sensitivity (handling, polymerization, dimensional changes) | Pocket Dentistry [pocketdentistry.com]

- 22. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of two methods for measuring the polymerization characteristics of flowable resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. New hydrogen donors for amine-free photoinitiating systems in dental materials | Pocket Dentistry [pocketdentistry.com]

- 27. Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems [rde.ac]

- 28. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Protocol for N,N,3,4-Tetramethylaniline in Resin-Based Dental Impression Systems

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing N,N,3,4-Tetramethylaniline (also known as N,N-dimethyl-3,4-xylidine) as a tertiary amine activator in the formulation of resin-based dental impression materials and custom tray polymers .

While Vinyl Polysiloxane (VPS) and Polyether are dominant in final impressions, methacrylate-based auto-polymerizing resins (PMMA/PEMA) remain critical for custom impression trays , border molding , and rigid bite registration . Historically, N,N-dimethyl-p-toluidine (DMPT) has been the standard activator. However, DMPT is associated with significant cytotoxicity and oxidative discoloration (yellowing) over time.

N,N,3,4-Tetramethylaniline is investigated here as a superior alternative. Its structural 3,4-dimethyl substitution pattern offers a modified electron-donating potential to the nitrogen lone pair, theoretically optimizing the redox reaction kinetics with benzoyl peroxide (BPO) while potentially mitigating the acute cytotoxicity and color instability associated with the para-toluidine isomer.

Key Objectives

-

Formulation: Establish a stable monomer-activator premix.

-

Kinetics: Control the "Snap-Set" phenomenon (sharp transition from plastic to elastic/rigid phase).

-

Validation: Evaluate mechanical integrity and color stability against DMPT controls.

Chemical Mechanism: The Redox Initiation System

The utility of N,N,3,4-Tetramethylaniline lies in its ability to induce the decomposition of Benzoyl Peroxide (BPO) at room temperature (Cold-Curing).

Mechanism of Action[2][3][4]

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the O-O bond of the BPO.

-

Complex Formation: An unstable amine-peroxide complex is formed.

-

Radical Generation: The complex decomposes to release benzoate radicals and cation radicals, initiating the polymerization of methyl methacrylate (MMA) or ethyl methacrylate (EMA).

Figure 1: Redox initiation pathway utilizing N,N,3,4-Tetramethylaniline. The reaction occurs at intra-oral temperatures (35-37°C) or room temperature.

Safety & Handling Protocol

WARNING: Aromatic amines are toxic by inhalation, ingestion, and skin absorption.

-

Engineering Controls: All weighing and monomer mixing must be performed in a Class II Fume Hood .

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

-

Waste Disposal: Unreacted amine solutions must be treated as hazardous organic waste. Cured polymer is generally considered inert but should be disposed of according to local biomedical waste regulations.

Experimental Protocol: Formulation and Characterization

Phase A: Preparation of the Liquid Component (Monomer Phase)

The activator must be dissolved in the monomer to ensure homogenous reaction with the powder (BPO/Polymer) phase.

Materials:

-

Monomer: Methyl Methacrylate (MMA) or Iso-butyl Methacrylate (IBMA).

-

Activator: N,N,3,4-Tetramethylaniline (Purity >98%).

-

Inhibitor: Hydroquinone (HQ) (to prevent premature polymerization during storage).

-

Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA).

Step-by-Step Procedure:

-

Stabilization: Ensure the base monomer contains 50-100 ppm Hydroquinone. If not, add HQ to prevent auto-polymerization.

-

Activator Dissolution:

-

Weigh the base monomer into an amber glass bottle (UV protection is critical).

-

Add N,N,3,4-Tetramethylaniline at a concentration of 0.5% to 1.5% (w/w) .

-

Note: Higher concentrations decrease working time and increase exotherm. Start with 0.75% for optimal tray material handling.

-

-

Cross-linking (Optional): Add 5% (w/w) EGDMA to improve rigidity and solvent resistance.

-

Mixing: Magnetic stir for 30 minutes at room temperature until the solution is optically clear.

-

Degassing: Sonicate for 10 minutes to remove dissolved oxygen (oxygen inhibits polymerization).

Phase B: Preparation of the Powder Component

-

Base: Poly(methyl methacrylate) (PMMA) beads (Mean particle size: 50–80 µm).

-

Initiator: Benzoyl Peroxide (BPO) (1.0% – 2.0% w/w dispersed in the powder).

Phase C: Mixing and Curing Evaluation

Workflow Diagram:

Figure 2: Physical stages of the curing reaction. The "Dough Stage" is the critical window for clinical manipulation.

Testing Procedure:

-

Ratio: Standard Powder-to-Liquid (P:L) ratio is 2:1 by volume (approx 2.5:1 by weight).

-

Mixing: Mix powder and liquid in a silicone cup for 30 seconds.

-

Rheology Check: Record the time to reach the "non-sticky dough" stage. This is the Working Time start .

-

Exotherm Measurement: Insert a thermocouple into the center of a 10mm resin ball. Record the peak temperature (

).-

Target:

to prevent tissue injury if used intra-orally.

-

-

Setting Time: Define as the time when the surface cannot be penetrated by a Vicat needle (ASTM D1502).

Data Analysis & Troubleshooting

Comparative Performance Metrics (Target Values)

| Parameter | Control (DMPT) | Experimental (N,N,3,4-Tetramethylaniline) | Clinical Relevance |

| Concentration | 0.75% w/w | 0.75% w/w | Activator efficiency |

| Dough Time | 4.0 min | 3.5 - 4.5 min | Time to insert tray |

| Setting Time | 8.0 min | 7.5 - 9.0 min | Total chairside time |

| Peak Exotherm | 75°C | < 70°C (Expected) | Pulp safety |

| Color Stability | Low (Yellows) | High (Predicted) | Esthetic acceptance |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Set / Tacky Surface | Oxygen inhibition or low amine concentration. | Increase N,N,3,4-Tetramethylaniline by 0.1%. Use glycerin barrier (Air-Block) during cure. |

| Flash Set (Too Fast) | High ambient temp or amine overdose. | Reduce amine conc. or chill the monomer liquid before mixing. |

| Porosity / Bubbles | Monomer boiling due to high exotherm. | Reduce amine concentration to lower |

| Yellowing | Amine oxidation. | Ensure UV stabilizer (Tinuvin P) is added; Verify purity of N,N,3,4-Tetramethylaniline. |

References & Authoritative Grounding

-

Mechanism of Amine Acceleration:

-

Toxicity of DMPT vs. Analogs:

-

Reference: Dunnick, J. K., et al. (2014).[4] N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems.[4] Toxicologic Pathology, 42(3), 603–615.[4] Link

-

Relevance: Justifies the research into alternatives like N,N,3,4-Tetramethylaniline to mitigate carcinogenic risks found in DMPT.

-

-

Standard Specification for Dental Resins:

-

Reference: ISO 20795-1:2013 Dentistry — Base Polymers — Part 1: Denture Base Polymers. Link

-

Relevance: Provides the testing standards (Vicat needle, flexural strength) used in the protocol.

-

-

Color Stability of Amine Accelerators:

-

Reference: Vázquez, G. L., et al. (2009). Effect of amine type on the color stability of a camphorquinone/amine photoinitiator system. Journal of Applied Polymer Science. Link

-

Relevance: Supports the hypothesis that structural variations in amines affect oxidative color stability.

-

-

General Chemistry of N,N-dimethyl-3,4-xylidine:

-

Reference: PubChem Compound Summary for CID 12224, 3,4-Dimethyl-N,N-dimethylaniline. Link

-

Relevance: Source for physical properties and safety data required for the formulation phase.

-

Sources

- 1. Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations | Pocket Dentistry [pocketdentistry.com]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. Probing the Dual Function of a Novel Tertiary Amine Compound in Dentin Adhesive Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

Application Note: Formulating Light-Curable Dental Resins with N,N,3,4-Tetramethylaniline

Executive Summary & Scientific Rationale

This guide details the formulation, processing, and validation of dental resin matrices utilizing N,N,3,4-Tetramethylaniline (N,N,3,4-TMA) as a tertiary amine co-initiator.

While Camphorquinone (CQ) is the industry-standard photo-sensitizer (absorbing blue light at

Why N,N,3,4-TMA? Standard amines like DMAEMA (2-(dimethylamino)ethyl methacrylate) or EDMAB (ethyl-4-(dimethylamino)benzoate) are widely used but face challenges regarding hydrolytic stability or biocompatibility.[3] N,N,3,4-TMA is investigated for its structure-activity relationship:

-

Inductive Stabilization: The methyl groups at the 3 and 4 positions of the phenyl ring function as electron-donating groups. This increases the electron density on the nitrogen atom, theoretically stabilizing the radical cation formed during the electron transfer step and accelerating the rate of polymerization (

). -

Hydrolytic Stability: Unlike DMAEMA, N,N,3,4-TMA lacks a hydrolyzable ester linkage, potentially offering superior shelf-life stability in acidic or aqueous environments.

Chemical Mechanism

The photo-curing process follows a Norrish Type II reaction. The efficiency of this system relies heavily on the ability of the amine to donate a hydrogen atom to the excited triplet state of the CQ.

Figure 1: Photo-Initiation Pathway

The following diagram illustrates the electron-transfer and proton-transfer mechanism specific to the CQ / N,N,3,4-TMA system.

Caption: Mechanism of radical generation via Hydrogen Abstraction between Camphorquinone and N,N,3,4-Tetramethylaniline.

Formulation Protocol

Materials Checklist

-

Monomer Matrix: BisGMA (Bisphenol A-glycidyl methacrylate) / TEGDMA (Triethylene glycol dimethacrylate).

-

Ratio: 70/30 wt% (High viscosity, high strength) or 50/50 wt% (Lower viscosity, higher conversion).

-

-

Photo-Sensitizer: Camphorquinone (CQ) - 97%+ purity.

-